Monatepil

Descripción general

Descripción

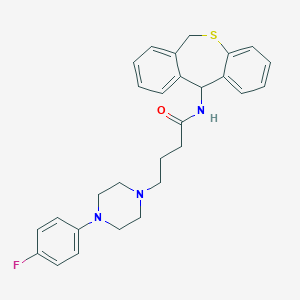

Monatepil es un compuesto químico conocido por su función como bloqueador de los canales de calcio y antagonista de los receptores α1-adrenérgicos. Se utiliza principalmente como agente antihipertensivo para controlar la presión arterial alta . La fórmula química de this compound es C28H30FN3OS y tiene una masa molar de 475.63 g/mol .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de Monatepil implica múltiples pasos, comenzando con la preparación de la estructura principal, seguida de la introducción de grupos funcionales. Un método común implica la reacción de 6,11-dihidrodibenzo[b,e]tiepina con 4-fluorofenilpiperazina para formar el compuesto intermedio. Este intermedio se hace reaccionar luego con cloruro de butanoílo para producir this compound .

Métodos de Producción Industrial

En entornos industriales, la producción de this compound normalmente implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye el uso de disolventes, catalizadores y condiciones controladas de temperatura y presión para facilitar las reacciones .

Análisis De Reacciones Químicas

Chemical Reactions

Monatepil undergoes three primary reaction types:

Oxidation

- Mechanism : Susceptible to oxidation under specific conditions (e.g., potassium permanganate).

- Products : Oxidized derivatives, including sulfoxides and sulfones .

Reduction

- Mechanism : Reduced using agents like sodium borohydride or lithium aluminum hydride.

- Products : Reduced metabolites with altered pharmacological properties .

Substitution

- Mechanism : Involves the piperazine or dibenzothiepin moieties, facilitated by halogens or alkylating agents.

- Products : Substituted analogs with modified bioactivity.

| Reaction Type | Reagents | Key Products |

|---|---|---|

| Oxidation | KMnO₄, H₂O₂ | Sulfoxides, sulfones |

| Reduction | NaBH₄, LiAlH₄ | Dehydrogenated forms |

| Substitution | Halogens, alkylating agents | Piperazine/dibenzothiepin derivatives |

Biochemical Interactions

This compound’s structure (C₂₈H₃₀FN₃OS) includes a dibenzothiepin core and fluorophenylpiperazine moiety . Its reactivity influences:

LDL Receptor Activity

This compound enhances low-density lipoprotein (LDL) receptor expression, promoting lipid metabolism . Studies in human fibroblasts reveal increased LDL binding and degradation .

Metabolic Pathways

- Primary Metabolites : AJ-2615-sulfoxide A and B, with reduced calcium antagonism but retained α1-adrenergic blocking activity .

- Bioavailability : Interactions with solvents and formulation agents (e.g., maleate) modulate pharmacokinetics.

Structural and Reactivity Insights

Aplicaciones Científicas De Investigación

Pharmacological Properties

Monatepil is characterized by its dual action as a calcium antagonist and an alpha-1 adrenergic blocker. This unique combination allows it to effectively lower blood pressure while also exerting beneficial effects on lipid metabolism.

Hypertension Management

This compound has been shown to significantly reduce both systolic and diastolic blood pressure in patients with mild-to-moderate hypertension. In a comparative study with nitrendipine, this compound demonstrated superior effects on lipid profiles without adversely affecting glucose metabolism.

| Parameter | This compound Group | Nitrendipine Group |

|---|---|---|

| Systolic Blood Pressure (mmHg) | Decreased | Decreased |

| Diastolic Blood Pressure (mmHg) | Decreased | Decreased |

| Total Cholesterol | Decreased | No Change |

| LDL Cholesterol | Decreased | No Change |

| HbA1c Levels | Decreased | No Change |

Dyslipidemia Treatment

Research indicates that this compound enhances low-density lipoprotein (LDL) receptor activity, leading to increased clearance of LDL from the bloodstream. In vitro studies showed significant increases in LDL binding and degradation in human skin fibroblasts treated with this compound.

| Effect | Measurement | Result |

|---|---|---|

| LDL Binding | % Increase | 248 ± 43% |

| LDL Internalization | % Increase | 374 ± 18% |

| LDL Degradation | % Increase | 145 ± 2% |

Ocular Hypertension

This compound has been investigated for its potential to manage ocular hypertension and glaucoma. In animal studies, topical administration of this compound significantly reduced intraocular pressure (IOP) in rabbits subjected to chronic ocular hypertensive models.

Ocular Hypertension Study

A study conducted on New Zealand white rabbits demonstrated that a single dose of topical this compound (1%) effectively lowered IOP after inducing ocular hypertension using a-chymotrypsin.

- Control Group : Received no treatment.

- Treatment Group : Administered this compound (1%) and pilocarpine (1%).

Results indicated that both treatments significantly decreased IOP, suggesting that this compound may be a viable therapeutic option for glaucoma management.

Lipid Metabolism Study

In a randomized trial involving patients with dyslipidemia, those treated with this compound showed marked improvements in lipid profiles compared to those receiving standard treatment.

Mecanismo De Acción

Monatepil ejerce sus efectos a través de un mecanismo de acción dual:

Bloqueo de los Canales de Calcio: this compound inhibe la entrada de iones de calcio a las células al bloquear los canales de calcio.

Antagonismo de los Receptores α1-Adrenérgicos: this compound bloquea los receptores α1-adrenérgicos, evitando la unión de la norepinefrina y reduciendo la vasoconstricción.

Comparación Con Compuestos Similares

Monatepil es único debido a su mecanismo de acción dual. Los compuestos similares incluyen:

Verapamilo: Un bloqueador de los canales de calcio con diferentes propiedades estructurales.

Diltiazem: Otro bloqueador de los canales de calcio con efectos farmacológicos distintos.

Nifedipino: Un bloqueador de los canales de calcio utilizado principalmente para la angina y la hipertensión.

This compound se destaca por su combinación de bloqueo de los canales de calcio y antagonismo de los receptores α1-adrenérgicos, lo que lo convierte en un agente antihipertensivo versátil .

Actividad Biológica

Monatepil, a novel compound classified as a calcium antagonist with alpha-1 adrenergic blocking activity, has garnered attention for its multifaceted biological effects, particularly in the context of cardiovascular health. This article synthesizes findings from various studies to elucidate its antihypertensive, antiatherosclerotic, and lipid-lowering properties.

This compound operates through a dual mechanism:

- Calcium Channel Blockade : It inhibits the influx of extracellular calcium ions through voltage-dependent calcium channels, leading to reduced vascular smooth muscle contraction and consequently lowering blood pressure.

- Alpha-1 Adrenergic Receptor Antagonism : By blocking alpha-1 adrenergic receptors, this compound diminishes vasoconstriction, further contributing to its antihypertensive effects .

Antihypertensive Effects

Clinical trials have demonstrated that this compound effectively lowers both systolic and diastolic blood pressure. In a multicenter study involving 86 patients with mild-to-moderate hypertension, this compound was compared with nitrendipine (another calcium channel blocker). Results indicated that both compounds significantly reduced blood pressure without affecting heart rate, but this compound also exhibited additional benefits on lipid profiles .

Lipid-Lowering Activity

This compound has been shown to significantly decrease levels of total cholesterol and low-density lipoprotein (LDL) cholesterol. In a controlled study, patients treated with this compound experienced reductions in:

- Total cholesterol

- LDL cholesterol

- Apolipoprotein B levels

- HbA1c levels

Notably, these changes were not observed in patients treated with nitrendipine, highlighting this compound's unique lipid-modulating properties .

Summary of Lipid Profile Changes

| Parameter | This compound (Mean Change) | Nitrendipine (Mean Change) |

|---|---|---|

| Total Cholesterol | Decreased | No significant change |

| LDL Cholesterol | Decreased | No significant change |

| Apolipoprotein B | Decreased | No significant change |

| HbA1c | Decreased | No significant change |

Antiatherosclerotic Effects

Research indicates that this compound also possesses antiatherosclerotic properties. In studies involving monkeys fed a high-cholesterol diet, this compound administration resulted in:

- Suppressed elevation of cholesterol in the aorta.

- Reduced sudanophilic area indicative of atherosclerosis.

- Histological examinations showed minimal aggregation of foam cells in the aorta and coronary arteries compared to vehicle-treated controls .

These findings suggest that this compound may help prevent the progression of atherosclerosis through its combined calcium antagonist and alpha-1 adrenergic receptor-blocking activities.

Case Studies and Clinical Trials

Numerous clinical trials have reinforced the efficacy of this compound. For instance, one trial involved 39 patients treated with this compound over 12 weeks, demonstrating significant improvements in lipid profiles alongside blood pressure reductions. The study concluded that this compound is effective not only as an antihypertensive agent but also as a treatment that positively influences carbohydrate metabolism and lipid levels .

Propiedades

IUPAC Name |

N-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-4-[4-(4-fluorophenyl)piperazin-1-yl]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30FN3OS/c29-22-11-13-23(14-12-22)32-18-16-31(17-19-32)15-5-10-27(33)30-28-24-7-2-1-6-21(24)20-34-26-9-4-3-8-25(26)28/h1-4,6-9,11-14,28H,5,10,15-20H2,(H,30,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFNRNNUZFPVBSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCC(=O)NC2C3=CC=CC=C3CSC4=CC=CC=C24)C5=CC=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30FN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3048811 | |

| Record name | Monatepil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

475.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103377-41-9 | |

| Record name | Monatepil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103377-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Monatepil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103377419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Monatepil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MONATEPIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4MMI0J7PW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.